Cas no 1245230-05-0 (3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Butan-2-yl-2-methylpyrazole-3-carboxylic acid
- 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-(1-methylpropyl)-
- 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- EN300-1619025
- 3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylicacid
- 1245230-05-0
-
- Inchi: 1S/C9H14N2O2/c1-4-6(2)7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13)
- InChI Key: PTZRHUAAODLIRZ-UHFFFAOYSA-N
- SMILES: N1(C)C(C(O)=O)=CC(C(C)CC)=N1
Computed Properties
- Exact Mass: 182.105527694g/mol
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
- XLogP3: 1.6
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 322.8±30.0 °C(Predicted)
- pka: 3.12±0.25(Predicted)
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619025-0.1g |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-1619025-0.5g |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 0.5g |
$1056.0 | 2023-06-04 | ||
Enamine | EN300-1619025-100mg |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 100mg |
$1183.0 | 2023-09-23 | ||
Enamine | EN300-1619025-5000mg |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 5000mg |
$3894.0 | 2023-09-23 | ||
Enamine | EN300-1619025-5.0g |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1619025-50mg |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 50mg |
$1129.0 | 2023-09-23 | ||
Enamine | EN300-1619025-250mg |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 250mg |
$1235.0 | 2023-09-23 | ||
Enamine | EN300-1619025-1000mg |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 1000mg |
$1343.0 | 2023-09-23 | ||
Enamine | EN300-1619025-10000mg |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 10000mg |
$5774.0 | 2023-09-23 | ||
Enamine | EN300-1619025-2500mg |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1245230-05-0 | 2500mg |
$2631.0 | 2023-09-23 |
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid Related Literature
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction to 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1245230-05-0)
3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1245230-05-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a pyrazole core, which is a well-documented scaffold in drug discovery, coupled with a butan-2-yl side chain and a methyl substituent at the 1-position, contributing to its unique chemical and biological properties.
The pyrazole ring system is renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the butan-2-yl group introduces a flexible alkyl chain that can modulate pharmacokinetic properties, while the carboxylic acid functionality at the 5-position allows for further derivatization, enabling the synthesis of more complex pharmacophores. These structural features make 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid a valuable intermediate in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new derivatives of pyrazole and related heterocycles due to their demonstrated efficacy in preclinical studies. For instance, modifications of the pyrazole core have led to the discovery of compounds with enhanced binding affinity to target enzymes and receptors. The 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid structure provides a promising platform for such modifications, as it balances steric hindrance with functional diversity.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research highlights its utility in designing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The butan-2-yl group, in particular, has been shown to influence solubility and metabolic stability, making it an attractive feature for drug candidates intended for oral administration.
The synthesis of 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrazole ring efficiently. Additionally, the introduction of the butan-2-yl and methyl groups has been optimized to maximize yield and purity, ensuring that researchers can reliably utilize this compound in their studies.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications affect biological activity. Molecular modeling studies on derivatives of 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid have revealed insights into binding interactions with biological targets. These insights are crucial for designing next-generation drugs with improved efficacy and reduced side effects.
The pharmaceutical industry has taken note of these developments, with several companies exploring derivatives of this compound for potential therapeutic applications. Preclinical trials are underway to evaluate their safety and efficacy in various disease models. The results from these trials are expected to provide further validation for the use of 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid as a lead compound or intermediate in drug development pipelines.
Beyond pharmaceutical applications, this compound has shown promise in material science and agrochemical research. Its unique structural properties make it a candidate for developing novel polymers or specialty chemicals with tailored functionalities. For example, its ability to form stable complexes with metal ions could be exploited in catalytic systems or metal sensing applications.
The environmental impact of synthesizing and using 3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing processes.
In conclusion, 3-(butan-2-ylyl)-1-methyl-lH-pyrzole-S-carboxylic acid (CAS No. 1245230-OOS) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, position it as a valuable asset for researchers seeking innovative solutions to complex challenges in medicine and materials science.
1245230-05-0 (3-(butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid) Related Products
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 624-75-9(Iodoacetonitrile)




